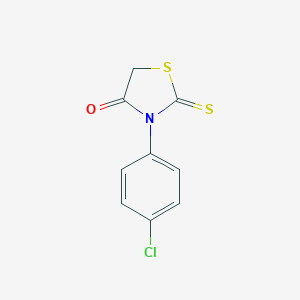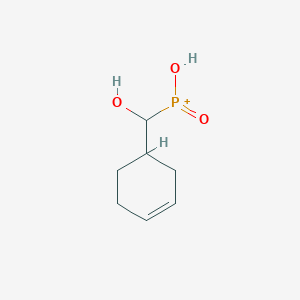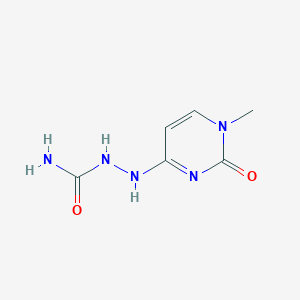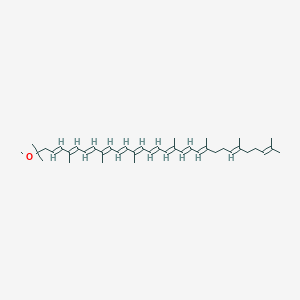
Spheroidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spheroidene is a carotenoid pigment that is found in photosynthetic bacteria such as purple bacteria. It is responsible for the unique color of these bacteria and has been the subject of scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
Therapeutic Applications in Tissue Engineering
Spheroidene, through its application in cell spheroids, shows significant promise in tissue engineering and regeneration. Spheroids offer a 3D microenvironment that better replicates in vivo conditions compared to traditional two-dimensional cell cultures. This advantage is pivotal in studying tissue regeneration using various animal models. The advancements in spheroid formation and in vivo delivery methods have broadened their application in regenerative medicine, with potential clinical implications (Ong et al., 2018).
Role in Light-Harvesting in Photosynthetic Bacteria
Spheroidene plays a crucial role in energy transfer within the light-harvesting complexes of photosynthetic bacteria. Studies on Rhodobacter sphaeroides demonstrate how spheroidene and its analogues facilitate energy transfer to bacteriochlorophyll, impacting the efficiency of photosynthesis. This insight is valuable for understanding the molecular mechanisms of photosynthesis and potential applications in bioenergy (Desamero et al., 1998).
Advances in Drug Discovery and Cancer Research
Spheroidene's application in the formation of multicellular spheroids has transformative implications in drug discovery and cancer research. These 3D cell models, due to their resemblance to in vivo tissue structures, are instrumental in studying drug responses, toxicity testing, and cancer cell interactions. The use of spheroidene in this context enhances the biological relevance of the models, contributing to more effective drug screening and cancer research methodologies (Rodríguez-Salvador et al., 2021).
Photochemical and Photophysical Properties in Antenna Complexes
Research on spheroidene also extends to its spectroscopic properties, particularly in photosynthetic antenna complexes. The study of spheroidene's absorption spectra and its interaction within protein complexes provides insights into its role in photosynthetic efficiency and potential applications in understanding energy transfer mechanisms in biological systems (Frank et al., 1997).
Propiedades
Número CAS |
13836-61-8 |
|---|---|
Nombre del producto |
Spheroidene |
Fórmula molecular |
C41H60O |
Peso molecular |
568.9 g/mol |
Nombre IUPAC |
(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
Clave InChI |
FJOCMTHZSURUFA-AXYGSFPTSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Sinónimos |
1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



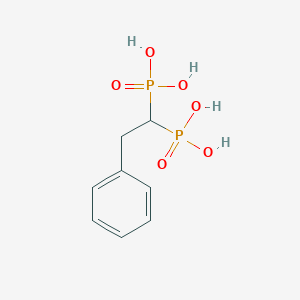
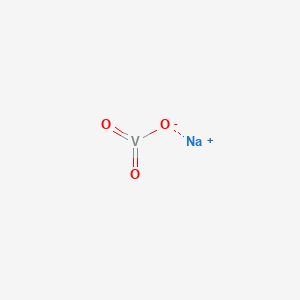
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

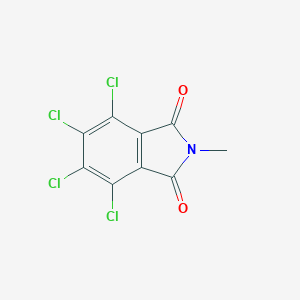
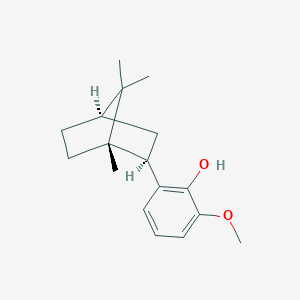
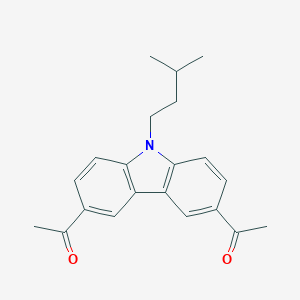

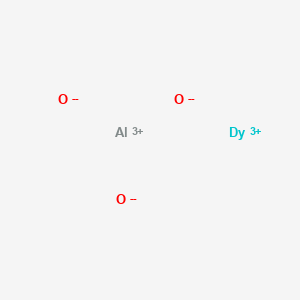
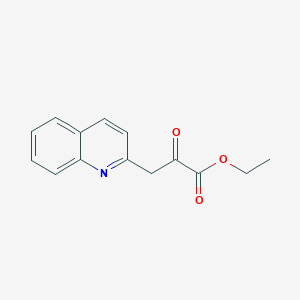
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
